molecular formula C20H16N4O3S3 B2835244 2-{[4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide CAS No. 950304-95-7

2-{[4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B2835244
CAS No.: 950304-95-7
M. Wt: 456.55
InChI Key: LFSFYLDGIITSOD-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic molecule featuring a 1H-imidazole core substituted at position 4 with a benzenesulfonyl group and at position 2 with a phenyl group. A thioether linkage connects the imidazole ring to an acetamide moiety, which is further substituted with a 1,3-thiazol-2-yl group. Its molecular formula is C₂₅H₁₉N₃O₃S₃, with a calculated molecular weight of 517.63 g/mol. Structural analogs, such as those in and , suggest its synthesis likely involves coupling reactions (e.g., Mitsunobu or nucleophilic substitution) to form the thioether and sulfonamide bonds .

Properties

IUPAC Name

2-[[5-(benzenesulfonyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O3S3/c25-16(22-20-21-11-12-28-20)13-29-18-19(30(26,27)15-9-5-2-6-10-15)24-17(23-18)14-7-3-1-4-8-14/h1-12H,13H2,(H,23,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFSFYLDGIITSOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(N2)S(=O)(=O)C3=CC=CC=C3)SCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of the imidazole and thiazole precursors. One common method involves the reaction of 1,3-thiazole-2-amine with 2-bromoethanoyl bromide in an aqueous medium to form N-(1,3-thiazol-2-yl)-2-bromoacetamide . This intermediate can then be reacted with a phenylsulfonyl-substituted imidazole derivative under appropriate conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to streamline production.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atoms in the thiazole and imidazole rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfonyl group, yielding a simpler imidazole derivative.

    Substitution: The phenyl groups can be substituted with other functional groups to modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the use of strong bases or acids to facilitate the replacement of the phenyl groups.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the sulfur atoms can yield sulfoxides or sulfones, while reduction can produce simpler imidazole derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent in various medical conditions:

  • Antimicrobial Activity : Preliminary studies suggest that the imidazole and thiazole rings may contribute to antimicrobial properties, making it a candidate for treating infections caused by resistant strains of bacteria.
  • Anticancer Properties : Research indicates that compounds with similar structures can inhibit tubulin polymerization, which is crucial for cancer cell division. This mechanism suggests potential efficacy against drug-resistant tumors .

Biological Studies

The compound serves as a probe in biological systems:

  • It can interact with enzymes and proteins, potentially inhibiting their activity. This is particularly relevant for enzymes involved in cancer progression or microbial resistance.
  • The imidazole ring's ability to bind metal ions may affect various biochemical pathways, providing insights into cellular processes.

Synthetic Chemistry

In synthetic chemistry, this compound acts as a building block for more complex molecules:

  • It can undergo various chemical reactions including oxidation, reduction, and substitution, allowing for the modification of its structure to enhance biological activity or develop new materials.

Case Study 1: Anticancer Activity

A study explored the anticancer effects of imidazole derivatives similar to this compound. The results indicated that these derivatives could effectively inhibit tumor growth in xenograft models by disrupting microtubule dynamics through competitive binding at the colchicine site on tubulin . This suggests that the compound could be developed further for cancer therapy.

Case Study 2: Antimicrobial Studies

In another study focusing on antimicrobial properties, compounds containing imidazole and thiazole rings demonstrated significant activity against various pathogens. The findings support the hypothesis that modifications to these rings could enhance efficacy against resistant strains.

Mechanism of Action

The mechanism of action of 2-{[4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide is not fully understood, but it is believed to involve the inhibition of key enzymes and molecular pathways. The compound’s imidazole and thiazole rings are known to interact with various biological targets, including enzymes involved in cell signaling and metabolism . These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound’s structural uniqueness lies in its imidazole-thiazole hybrid scaffold. Key comparisons include:

Compound Name Core Structure Substituents Key Features Reference
Target Compound Imidazole-thiazole Benzenesulfonyl (C6H5SO2-), phenyl (C6H5-), thiazol-2-yl (acetamide) Thioether linkage, dual sulfonyl and thiazole motifs
2-[[5-(Benzenesulfonyl)-...] () Imidazole-cyclopropylacetamide Cyclopropyl (acetamide) instead of thiazol-2-yl Reduced steric bulk; cyclopropyl may enhance metabolic stability
9c () Benzimidazole-triazole-thiazole Bromophenyl (thiazole), triazole linker Bromine enhances lipophilicity; triazole improves solubility
N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)... () Thiadiazole-acetamide Benzylsulfanyl, piperidine Thiadiazole core with intramolecular S···O hypervalent interaction
Pritelivir () Thiazole-pyridine Sulfamoyl (thiazole), pyridine Clinically validated antiviral activity; sulfamoyl boosts target affinity

Key Observations :

  • Substituent Position : The benzenesulfonyl group at position 4 of the imidazole (target compound) vs. position 5 () alters electronic distribution and steric accessibility .
  • Thiazole vs. Cyclopropyl : The thiazol-2-yl group in the target compound provides a planar heteroaromatic surface for target binding, whereas cyclopropyl () may reduce polarity, affecting solubility .
Physicochemical and Pharmacokinetic Properties
Property Target Compound 9c () Pritelivir ()
Molecular Weight (g/mol) 517.63 ~600 (estimated) 434.45
LogP (Predicted) 3.2 4.1 2.8
Hydrogen Bond Acceptors 8 10 7
Rotatable Bonds 7 9 5

Insights :

  • The target compound’s higher logP (3.2) vs.
  • The triazole linker in 9c increases hydrogen-bond acceptors, which may enhance target binding but reduce bioavailability .

Biological Activity

The compound 2-{[4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C26H25N3O3S2
  • Molecular Weight : 491.6 g/mol
  • IUPAC Name : this compound

Structural Features

The compound features several notable structural components:

  • An imidazole ring , which is known for its role in enzyme inhibition and receptor binding.
  • A benzenesulfonyl group , which may enhance solubility and bioavailability.
  • A thiazole moiety , contributing to its potential pharmacological properties.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
  • Receptor Interaction : It may bind to various receptors, altering signal transduction pathways.
  • Membrane Disruption : The compound could disrupt cell membrane integrity, leading to cell death.

Pharmacological Studies

Recent studies have evaluated the compound's pharmacological properties:

  • Anticancer Activity : Research indicates that related imidazole derivatives exhibit anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against various cancer cell lines .
CompoundCancer Cell LineIC50 (µM)
Example 1MCF7 (Breast)5.0
Example 2HCT116 (Colon)3.0
  • Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory activities by inhibiting pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .

Study on Anticancer Properties

A study conducted on a series of thiazole-containing compounds showed that those with an imidazole ring exhibited significant cytotoxicity against human cancer cell lines. The mechanism was attributed to the induction of oxidative stress leading to apoptosis .

Evaluation of Antimicrobial Activity

Another research effort explored the antimicrobial properties of sulfonamide derivatives, revealing that compounds similar to this compound exhibited potent activity against Gram-positive and Gram-negative bacteria .

Synthetic Routes

The synthesis of this compound typically involves multiple steps:

  • Formation of the Imidazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Sulfonylation : Introduction of the benzenesulfonyl group via sulfonylation reactions.
  • Final Coupling : The final product is formed by coupling the thiazole acetamide with the imidazole sulfonamide intermediate .

Research Findings on Synthesis Efficiency

Research has indicated that optimizing reaction conditions can significantly enhance yield and purity. For instance, using microwave-assisted synthesis has been shown to reduce reaction times while improving yields .

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